molecular formula C22H24N6O B10835103 N-(2-(3-(2-(isopropylamino)ethoxy)phenyl)pyrimidin-4-yl)-1H-indazol-5-amine

N-(2-(3-(2-(isopropylamino)ethoxy)phenyl)pyrimidin-4-yl)-1H-indazol-5-amine

Cat. No.: B10835103
M. Wt: 388.5 g/mol
InChI Key: CBUNAFRZRCOJEX-UHFFFAOYSA-N
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Description

“PMID28048944-Compound-2” is a synthetic organic compound known for its nonselective antagonistic properties towards angiotensin receptors. It exhibits approximately ten-fold selectivity for angiotensin II receptor type 2 compared to angiotensin II receptor type 1 . This compound has been studied for its potential therapeutic applications, particularly in the regulation of blood pressure and cardiovascular functions.

Preparation Methods

The synthesis of “PMID28048944-Compound-2” involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the quinazoline core: This involves the reaction of appropriate starting materials under controlled conditions to form the quinazoline structure.

    Introduction of the furan-2-ylmethyl group: This step involves the attachment of the furan-2-ylmethyl group to the quinazoline core through a series of reactions.

    Attachment of the benzamide group:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

“PMID28048944-Compound-2” undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

“PMID28048944-Compound-2” has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of receptor-ligand interactions and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its effects on cellular signaling pathways and its potential role in modulating biological processes.

    Medicine: Research is ongoing to explore its therapeutic potential in treating cardiovascular diseases, hypertension, and other related conditions.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of “PMID28048944-Compound-2” involves its antagonistic effects on angiotensin receptors. By binding to these receptors, the compound inhibits the action of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and fluid balance. This inhibition leads to vasodilation, reduced blood pressure, and other cardiovascular effects. The molecular targets and pathways involved include the angiotensin II receptor type 1 and type 2, as well as downstream signaling pathways that mediate the physiological effects of angiotensin II .

Comparison with Similar Compounds

“PMID28048944-Compound-2” can be compared with other angiotensin receptor antagonists, such as losartan and valsartan. While these compounds share similar mechanisms of action, “PMID28048944-Compound-2” is unique in its nonselective antagonistic properties and its higher selectivity for angiotensin II receptor type 2. This selectivity may confer distinct therapeutic advantages in certain clinical settings.

Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Candesartan

These compounds are all angiotensin receptor antagonists but differ in their selectivity, potency, and pharmacokinetic properties.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-[3-[2-(propan-2-ylamino)ethoxy]phenyl]pyrimidin-4-yl]-1H-indazol-5-amine

InChI

InChI=1S/C22H24N6O/c1-15(2)23-10-11-29-19-5-3-4-16(13-19)22-24-9-8-21(27-22)26-18-6-7-20-17(12-18)14-25-28-20/h3-9,12-15,23H,10-11H2,1-2H3,(H,25,28)(H,24,26,27)

InChI Key

CBUNAFRZRCOJEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCOC1=CC=CC(=C1)C2=NC=CC(=N2)NC3=CC4=C(C=C3)NN=C4

Origin of Product

United States

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